Cytidine 3'-monophosphate
Overview
Description
Cytidine 3’-monophosphate is a nucleotide that plays a crucial role in the structure and function of RNA. It consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential in various biological processes, including the synthesis of RNA and the regulation of numerous cellular activities.
Mechanism of Action
Target of Action
Cytidine 3’-monophosphate (CMP) primarily targets the enzyme Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a fundamental process in all living cells .
Mode of Action
CMP is a ribonucleotide that is produced by the hydrolysis of cytidine 2’,3’-cyclic monophosphate via RNase . This process is inhibited by CMP itself . Additionally, CMP can be dephosphorylated to cytidine by 3’-nucleotidase .
Biochemical Pathways
CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . Since cytidine triphosphate is generated by amination of uridine triphosphate, the main source of CMP is from RNA being decomposed by RNAse .
Pharmacokinetics
It is known that cmp is involved in various metabolic pathways, such as phosphorylation , which can substantially contribute to its activation or inactivation .
Result of Action
Cmp is known to play a crucial role in rna metabolism, which is essential for protein synthesis and other vital cellular functions .
Action Environment
The action, efficacy, and stability of CMP can be influenced by various environmental factors. For instance, the activity of CMP can be affected by the presence of other enzymes and molecules in the cell, as well as by the cell’s metabolic state . .
Biochemical Analysis
Biochemical Properties
CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate . The main source of CMP is from RNA being decomposed by RNAse .
Cellular Effects
CMP has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that CMP has a positive effect on human skin by reducing melanin content and potentially protecting against skin toxicity caused by EGFR inhibitors . In addition, studies have shown that drugs containing pyrimidine nucleotides, such as CMP, have been effective in pain-intensity reductions in patients with painful conditions like diabetic neuropathy, back pain, and cervical and trauma-compressive changes .
Molecular Mechanism
The molecular mechanism of CMP involves its conversion into other compounds. CMP can be converted into cytidine diphosphate by the enzyme CMP kinase . Furthermore, CMP is involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, CMP has been used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . The technique provides the possibility to address the aggregated impact of cytidine transporters, CMP deaminase, and deoxycytidine kinase on CMP metabolism .
Metabolic Pathways
CMP is involved in several metabolic pathways. It can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .
Transport and Distribution
It is known that CMP is involved in the synthesis of RNA, suggesting that it may be transported and distributed to wherever RNA synthesis occurs within the cell .
Subcellular Localization
Given its role in RNA synthesis, it is likely that CMP is localized in the nucleus where RNA synthesis primarily occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cytidine 3’-monophosphate can be achieved through several synthetic routes. One common method involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride in the presence of a base like triethylamine . The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of cytidine 3’-monophosphate often employs enzymatic synthesis. This method utilizes enzymes such as cytidine kinase to catalyze the phosphorylation of cytidine. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cytidine 3’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert cytidine 3’-monophosphate into cytidine 3’-phosphate.
Reduction: Although less common, reduction reactions can modify the nucleobase or the ribose moiety.
Substitution: Substitution reactions often involve the replacement of functional groups on the nucleobase or the phosphate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products of these reactions include modified nucleotides such as cytidine 3’-phosphate and other derivatives that retain the ribose and phosphate backbone .
Scientific Research Applications
Cytidine 3’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleic acid analogs.
Biology: It plays a role in the study of RNA structure and function, as well as in the investigation of cellular processes involving RNA.
Medicine: Cytidine 3’-monophosphate is used in the development of antiviral and anticancer therapies.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Comparison with Similar Compounds
Cytidine: A nucleoside that lacks the phosphate group present in cytidine 3’-monophosphate.
Cytidine 5’-monophosphate: Another nucleotide with the phosphate group attached to the 5’ position of the ribose.
Uridine 3’-monophosphate: Similar to cytidine 3’-monophosphate but contains uracil instead of cytosine.
Uniqueness: Cytidine 3’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structural configuration allows it to participate in specific enzymatic reactions that are not possible with other nucleotides .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOPKANIPLQPU-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004260 | |
Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-52-6 | |
Record name | 3′-CMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Cytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine 3'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 3'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-CYTIDYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cytidine 3'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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